molecular formula C10H11FO3 B14775664 5-(2-Fluoroethoxy)-2-methylbenzoic acid

5-(2-Fluoroethoxy)-2-methylbenzoic acid

Cat. No.: B14775664
M. Wt: 198.19 g/mol
InChI Key: YSUXZZISTSNWPC-UHFFFAOYSA-N
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Description

5-(2-Fluoroethoxy)-2-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a methyl group at the 2-position and a 2-fluoroethoxy substituent at the 5-position of the aromatic ring. This structure combines lipophilicity from the methyl group with the electronegative and metabolic stability-enhancing properties of fluorine, making it a promising candidate for pharmaceutical applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

5-(2-fluoroethoxy)-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-7-2-3-8(14-5-4-11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

YSUXZZISTSNWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethoxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Fluoroethoxylation: The 2-methylbenzoic acid undergoes a reaction with 2-fluoroethanol in the presence of a suitable catalyst to introduce the 2-fluoroethoxy group.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-(2-Fluoroethoxy)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituent at Position 5 Position 2 Substituent Key Features References
5-(2-Fluoroethoxy)-2-methylbenzoic acid 2-fluoroethoxy Methyl Fluorine enhances metabolic stability N/A
5-(Benzyloxy)-2-methylbenzoic acid Benzyloxy Methyl Higher lipophilicity (benzyl group)
2-Ethoxy-5-fluoro-benzoic acid Fluoro Ethoxy Ethoxy increases solubility
MK-3903 (Benzimidazole derivative) Benzimidazole-oxy-biphenyl-chloro Methyl AMPK activation
5-Fluoro-2-hydroxybenzoic acid Fluoro Hydroxy Simpler structure, ROS research

Key Observations :

  • Fluorine vs. Non-Fluorinated Groups: The 2-fluoroethoxy group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like 5-(benzyloxy)-2-methylbenzoic acid .
  • Biological Activity : MK-3903, a benzimidazole-containing analog, demonstrates potent AMP-activated protein kinase (AMPK) activation, suggesting that substituents at position 5 significantly influence target specificity .

Key Observations :

  • Fluorinated compounds like KS1 often exhibit lower yields due to the challenges of introducing fluorine-containing groups .
  • The benzyloxy analog’s high purity (97%) suggests simpler synthetic routes compared to fluorine or benzimidazole derivatives .

Key Observations :

  • The target compound’s fluorinated side chain may align with ROS-targeting applications, as seen in KS1 .
  • Benzimidazole derivatives like MK-3903 highlight the importance of heterocyclic substituents for kinase modulation .

Physicochemical Properties

Table 4: Molecular Properties

Compound Name Molecular Weight logP* (Predicted) Solubility (Predicted)
This compound ~212.19 ~2.5 Moderate (fluorine enhances permeability)
5-(Benzyloxy)-2-methylbenzoic acid 242.27 ~3.2 Low (high lipophilicity)
2-Ethoxy-5-fluoro-benzoic acid 184.17 ~1.8 High (ethoxy group)

Key Observations :

  • The target compound’s predicted logP (~2.5) balances lipophilicity and solubility, favorable for oral bioavailability.

Q & A

Q. What are the standard protocols for synthesizing 5-(2-Fluoroethoxy)-2-methylbenzoic acid, and what critical parameters should be monitored?

Synthesis typically involves etherification of a phenolic precursor followed by carboxylation or hydrolysis. For example, analogous methods for 5-bromo-2-methoxybenzoic acid ( ) use alkylation with iodomethane under basic conditions (K₂CO₃) at elevated temperatures. Key parameters include:

  • Temperature control (e.g., 80°C for 4 hours to ensure complete methylation).
  • Solvent selection (e.g., THF/MeOH/H₂O mixtures for hydrolysis steps).
  • Purification via recrystallization or column chromatography ().
    Monitor reaction progress using TLC (Rf comparison) and confirm purity via melting point analysis or HPLC ().

Advanced Synthesis

Q. How can reaction conditions be optimized to minimize side reactions (e.g., esterification) during synthesis?

Competing esterification can occur due to the reactivity of the carboxylic acid group. Strategies include:

  • Protecting group chemistry : Temporarily protect the carboxylic acid as a methyl ester (e.g., using SOCl₂ for ester formation, as in ).
  • Low-temperature coupling : Perform fluoroethoxy group introduction at 0–5°C to reduce unwanted nucleophilic substitutions.
  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency ().
    Post-reaction, purify intermediates via preparative HPLC to isolate the target compound ().

Basic Characterization

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), fluoroethoxy (-OCH₂CF₂H) splitting patterns, and methyl group signals (δ ~2.3 ppm).
    • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and fluoroethoxy carbons (δ ~80 ppm for OCH₂CF₂H).
  • FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm ().

Advanced Characterization

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, in analogous compounds (), SCXRD confirmed:

  • Hydrogen bonding networks : Between the carboxylic acid group and adjacent methoxy/fluoroethoxy substituents.
  • Conformational flexibility : Rotational barriers of the fluoroethoxy group via torsional angle analysis.
    To apply this:
  • Grow crystals in ethanol/water mixtures at 4°C.
  • Use synchrotron radiation for high-resolution data ().

Stability and Storage

Q. What storage conditions prevent degradation, and how can stability under varying pH/temperature be assessed?

  • Storage : Keep in airtight containers at -20°C under inert gas (N₂/Ar) to avoid hydrolysis ().
  • Stability testing :
    • pH studies : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC.
    • Thermal analysis : Use TGA/DSC to determine decomposition temperatures ().

Reactivity and Functionalization

Q. What strategies mitigate unexpected reactivity of the fluoroethoxy group during derivatization?

  • Selective deprotection : Use mild acidic conditions (e.g., HBr/AcOH) to remove protecting groups without cleaving the fluoroethoxy moiety.
  • Radical stabilization : Introduce electron-withdrawing groups (e.g., nitro) to reduce radical-mediated side reactions ().
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) ().

Data Contradiction Analysis

Q. How should researchers address contradictory NMR data in structural elucidation?

  • Multi-technique validation : Cross-validate ¹H/¹³C NMR with HSQC/HMBC for connectivity.
  • Isotopic labeling : Use ¹⁹F NMR to track fluoroethoxy group interactions ().
  • Crystallographic backup : Resolve ambiguities via SCXRD ().

Biological Activity Profiling

Q. How can researchers design assays to evaluate the bioactivity of this compound?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria using microbroth dilution ().
  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) ().

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